molecular formula C17H11Cl2NO B11981758 N-(2,4-dichlorophenyl)naphthalene-1-carboxamide

N-(2,4-dichlorophenyl)naphthalene-1-carboxamide

Cat. No.: B11981758
M. Wt: 316.2 g/mol
InChI Key: ZCHAPVSAKOFUJZ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)naphthalene-1-carboxamide is a chemical compound that belongs to the class of arylcarboxamides It is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)naphthalene-1-carboxamide typically involves the reaction of 2,4-dichloroaniline with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound inhibits the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)naphthalene-2-carboxamide
  • N-(4-(2,4-dichlorophenyl)thiazol-2-yl)adamantane-1-carboxamide
  • 2,4-dichlorophenyl N-(1-naphthyl)carbamate

Uniqueness

N-(2,4-dichlorophenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern and the presence of both naphthalene and dichlorophenyl groups. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H11Cl2NO/c18-12-8-9-16(15(19)10-12)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)

InChI Key

ZCHAPVSAKOFUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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